COTI-2

Description

Properties

IUPAC Name |

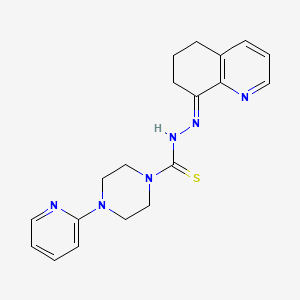

N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAKQMBNSHJJB-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039455-84-9 | |

| Record name | COTI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039455849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTA1O65BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to COTI-2: Chemical Structure, Synthesis, and Mechanism of Action

Introduction

COTI-2 is a third-generation thiosemicarbazone, a class of compounds known for their metal-chelating properties and diverse biological activities. It is an orally bioavailable small molecule that has demonstrated significant potential as an antineoplastic agent.[1] Developed through a computational platform, CHEMSAS, this compound was designed for high efficacy and low toxicity.[2] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis pathway, and the key signaling pathways modulated by this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically classified as a thiosemicarbazone derivative. Its structure is characterized by a quinoline ring system linked to a piperazine moiety through a thiosemicarbazide linker.

IUPAC Name: N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide

Molecular Formula: C₁₉H₂₂N₆S

Molecular Weight: 366.5 g/mol

The thiosemicarbazone functional group is crucial for the biological activity of this compound, including its ability to interact with metal ions. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) in this moiety facilitates its interaction with biological targets.

Plausible Synthesis Pathway

The synthesis of this compound can be envisioned through a convergent approach, culminating in the condensation of two key intermediates: 6,7-dihydro-5H-quinolin-8-one (3) and 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) . This pathway is based on established principles of thiosemicarbazone synthesis.

Synthesis of Precursor 1: 6,7-dihydro-5H-quinolin-8-one (3)

A potential route to this quinolinone intermediate starts from 5,6,7,8-tetrahydroquinoline. The synthesis involves a regioselective nitrosation followed by hydrolysis of the resulting oxime.

Experimental Protocol:

-

Nitrosation of 5,6,7,8-tetrahydroquinoline (1): 5,6,7,8-tetrahydroquinoline is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to regioselectively introduce a nitroso group, which tautomerizes to the oxime (2) .

-

Hydrolysis of the Oxime (2): The oxime intermediate is then subjected to hydrolysis under acidic conditions to yield 6,7-dihydro-5H-quinolin-8-one (3) .

Synthesis of Precursor 2: 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6)

This thiosemicarbazide intermediate can be prepared from 1-(pyridin-2-yl)piperazine.

Experimental Protocol:

-

Formation of the Isothiocyanate or a Related Intermediate: 1-(pyridin-2-yl)piperazine (4) is reacted with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide in the presence of a base, to form an isothiocyanate or a related reactive intermediate (5) .

-

Reaction with Hydrazine: The intermediate (5) is then treated with hydrazine hydrate to yield the desired 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) .

Final Condensation Step: Synthesis of this compound (7)

The final step involves a condensation reaction between the ketone and the thiosemicarbazide.

Experimental Protocol:

-

Condensation Reaction: 6,7-dihydro-5H-quinolin-8-one (3) and 4-(pyridin-2-yl)piperazine-1-carbothiohydrazide (6) are dissolved in a suitable solvent, such as ethanol or isopropanol. A catalytic amount of acid (e.g., hydrochloric acid) is typically added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product, this compound (7) , is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) |

| U87-MG | Glioblastoma | Wild-Type | ~50 |

| SNB-19 | Glioblastoma | Mutant | ~75 |

| SW620 | Colorectal | Mutant | ~40 |

| COLO-205 | Colorectal | Wild-Type | ~60 |

| HCT-15 | Colorectal | Mutant | ~30 |

| SHP-77 | Small Cell Lung | Mutant | Not specified, but effective at low nM |

| OVCAR-3 | Ovarian | Mutant | Not specified, but effective at low nM |

| MDA-MB-231 | Breast (TNBC) | Mutant | ~100 |

| PCI13-pBabe | HNSCC | Null | ~20 |

| PCI13-wtp53 | HNSCC | Wild-Type | ~25 |

| PCI13-G245D | HNSCC | Mutant | ~15 |

Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[3][4]

Table 2: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial

| Parameter | Value |

| Time to Maximum Concentration (Tₘₐₓ) | 15 - 90 minutes |

| Half-life (t₁/₂) | 8 - 10 hours |

Data from a Phase I trial in patients with recurrent gynecologic cancer.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily involving the reactivation of mutant p53 protein and the modulation of the AMPK/mTOR signaling pathway.

p53 Reactivation

A significant portion of human cancers harbor mutations in the p53 tumor suppressor gene, leading to a non-functional or oncogenic protein. This compound has been shown to bind to mutant p53, inducing a conformational change that restores its wild-type function. This reactivation of p53 can lead to the induction of apoptosis or senescence in cancer cells.

AMPK/mTOR Pathway Modulation

This compound has also been demonstrated to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, independent of p53 status. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in cancer.

By activating AMPK, a key energy sensor in cells, this compound can inhibit mTORC1 activity. This leads to a decrease in protein synthesis and cell growth, and can also induce apoptosis.

Key Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (and appropriate controls) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Protocol:

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

-

Fixing and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its ability to reactivate mutant p53 and inhibit the AMPK/mTOR pathway provides a strong rationale for its development as a targeted therapy for a wide range of cancers. The preclinical data, supported by early clinical findings, highlight its potential to address significant unmet needs in oncology, particularly in tumors harboring p53 mutations. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility, both as a monotherapy and in combination with other anticancer agents.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. researchgate.net [researchgate.net]

COTI-2: A Technical Overview of its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2, a third-generation thiosemicarbazone, is an orally available small molecule investigational drug that has demonstrated significant anti-cancer activity across a range of preclinical models. Its mechanism of action is multifactorial, primarily involving the reactivation of mutant tumor suppressor protein p53 and the modulation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and AMPK pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound in cancer cells, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a dual mechanism, making it a promising candidate for cancers harboring specific genetic alterations, particularly TP53 mutations, which are prevalent in a majority of human cancers.

Reactivation of Mutant p53

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest, senescence, and apoptosis.[1] Mutations in the TP53 gene can lead to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.[2]

This compound has been shown to bind to misfolded mutant p53 proteins, inducing a conformational change that restores its wild-type function.[3][4] This reactivation of mutant p53 leads to the transcriptional activation of p53 target genes involved in apoptosis and cell cycle arrest.[2] Evidence suggests that this compound's ability to refold mutant p53 is a key contributor to its anti-cancer activity, particularly in cancer types with a high incidence of TP53 mutations, such as triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC).

dot

Modulation of the PI3K/AKT/mTOR and AMPK Signaling Pathways

Independent of its effects on p53, this compound also modulates critical cell signaling pathways involved in cell growth, proliferation, and survival.

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. This compound has been demonstrated to inhibit the activation of Akt2, a key component of this pathway, thereby preventing the downstream activation of mTOR. This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is overexpressed.

-

AMPK Pathway Activation: The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. Its activation can lead to the inhibition of anabolic processes, such as cell growth and proliferation, and the stimulation of catabolic processes to restore energy balance. Studies have shown that this compound treatment leads to the activation of AMPK, which in turn can inhibit mTOR signaling, further contributing to its anti-cancer effects.

dot

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo efficacy data from various preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| Breast Cancer | ||||

| BT549 | Triple-Negative | Mutant | 130 | |

| Hs578T | Triple-Negative | Mutant | 150 | |

| MDA-MB-231 | Triple-Negative | Mutant | 200 | |

| MDA-MB-468 | Triple-Negative | Mutant | 250 | |

| CAMA-1 | Luminal A | Mutant | 300 | |

| MCF7 | Luminal A | Wild-Type | >1000 | |

| Head and Neck Cancer | ||||

| PCI13-pBabe | HNSCC | Null | ~10 | |

| PCI13-wtp53 | HNSCC | Wild-Type | ~13.2 | |

| PCI13-G245D | HNSCC | Mutant | ~1.4 | |

| HN31 | HNSCC | Mutant | Not specified | |

| Bladder Cancer | ||||

| 5637 | Bladder Carcinoma | Mutant | ~500 (0.5 µM) | |

| T24 | Bladder Carcinoma | Mutant | ~1000 (1.0 µM) | |

| Colorectal Cancer | ||||

| HT-29 | Colorectal Adenocarcinoma | Mutant | ~100 | |

| Glioblastoma | ||||

| U87-MG | Glioblastoma | Wild-Type | Not specified | |

| SNB-19 | Glioblastoma | Mutant | Not specified | |

| Small Cell Lung Cancer | ||||

| SHP-77 | Small Cell Lung Cancer | Not specified | ~50 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | This compound Dose and Schedule | Outcome | Reference |

| Colorectal Cancer | HT-29 | NCr-nu | 10 mg/kg, IP, 5 days/week for 7 weeks | Significant tumor growth delay | |

| Small Cell Lung Cancer | SHP-77 | NCr-nu | 3 mg/kg, IP | Significant tumor growth inhibition | |

| Head and Neck Cancer | PCI13-G245D | Orthotopic | 75 mg/kg | Potentiated sensitivity to cisplatin and radiation | |

| Bladder Cancer | T24 | Nude mice | 3 mg/kg, IP, every other day (8 injections) | Significantly reduced tumor volume and weight |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software (e.g., CalcuSyn).

Western Blotting for Protein Expression and Phosphorylation

This protocol is based on the methodology used to assess the impact of this compound on signaling pathways.

-

Cell Lysis: Treat cells with this compound at desired concentrations (e.g., 0.5 µM and 1.0 µM) for the indicated times (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, cleaved caspase-3, Bax, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p53 Conformation

This protocol is adapted from studies investigating the refolding of mutant p53 by this compound.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 200 nM) for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies specific for wild-type (PAb1620) or mutant (PAb240) p53 conformations overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is based on the methodology used to assess the restoration of p53's DNA binding properties.

-

Cross-linking: Treat HNSCC cells (e.g., PCI13-G245D) with this compound (1.0 µmol/L) for 24 hours. Cross-link protein to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an anti-p53 antibody (e.g., DO-1) or control IgG overnight at 4°C.

-

Washing and Elution: Wash the immune complexes and elute the cross-linked protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA.

-

Quantitative RT-PCR: Perform qRT-PCR to quantify the enrichment of p53 recognition elements (p53REs) of target genes like p21, PUMA, and NOXA.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the anti-cancer effects and mechanism of action of this compound.

dot

Conclusion

This compound is a novel anti-cancer agent with a compelling dual mechanism of action that involves both the reactivation of mutant p53 and the modulation of key oncogenic signaling pathways. Its efficacy in preclinical models, particularly in cancers with high rates of TP53 mutations, highlights its potential as a targeted therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further clinical investigation is warranted to fully elucidate its safety and efficacy in cancer patients.

References

COTI-2 as a Mutant p53 Reactivator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional, full-length mutant p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties. The reactivation of mutant p53 represents a promising therapeutic strategy. COTI-2, a third-generation thiosemicarbazone, has emerged as a potent small molecule with the potential to reactivate mutant p53. This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental methodologies related to this compound's activity as a mutant p53 reactivator.

Introduction: The Challenge of Mutant p53 in Cancer

Wild-type p53 is a transcription factor that, in response to cellular stress, orchestrates a complex network of signaling pathways to maintain genomic integrity. The majority of TP53 mutations are missense mutations, resulting in the production of a stable, yet inactive, p53 protein that accumulates in the nucleus of cancer cells. These mutant p53 proteins can exert a dominant-negative effect over any remaining wild-type p53 and acquire new oncogenic functions, promoting tumor progression, metastasis, and resistance to therapy.

Several strategies have been explored to therapeutically target mutant p53, including depleting mutant p53 levels and restoring its wild-type conformation and function. This compound falls into the latter category, showing promise in preclinical studies for its ability to refold mutant p53 and reinstate its tumor-suppressive activities.[1][2][3]

This compound: A Novel Thiosemicarbazone

This compound is an orally available, third-generation thiosemicarbazone that was identified through computational drug discovery platforms.[4][5] It has demonstrated significant anti-tumor activity across a broad range of human cancer cell lines, both in vitro and in vivo. A key proposed mechanism of action for this compound is its ability to bind to the misfolded conformation of mutant p53, inducing a conformational change that restores its wild-type structure and function. However, emerging evidence also points to p53-independent mechanisms contributing to its anti-cancer effects.

Mechanism of Action

Reactivation of Mutant p53

The primary hypothesis for this compound's action is its ability to act as a molecular chaperone for mutant p53. This involves the following proposed steps:

-

Binding to Mutant p53: this compound is suggested to directly bind to the misfolded mutant p53 protein.

-

Conformational Change: This binding induces a conformational shift in the mutant p53 protein, restoring it to a wild-type-like structure. Evidence for this refolding has been observed through the use of conformation-specific antibodies.

-

Restoration of DNA Binding and Transcriptional Activity: The refolded p53 regains its ability to bind to its consensus DNA sequences in the promoter regions of target genes. This leads to the transcriptional activation of downstream targets involved in apoptosis and cell cycle arrest, such as PUMA, NOXA, and p21.

The Zinc Metallochaperone Hypothesis

An alternative and more recent hypothesis suggests that this compound functions as a zinc metallochaperone. The proper folding and DNA-binding activity of wild-type p53 are dependent on a zinc ion coordinated within its DNA-binding domain. Some p53 mutations impair zinc binding, leading to protein misfolding. According to this model, this compound chelates and delivers zinc to the mutant p53, thereby stabilizing its wild-type conformation and restoring its function. This contrasts with the direct refolding mechanism and suggests that zinc availability is a critical component of this compound's activity. While some studies have shown this compound's action to be independent of zinc chelation, others provide compelling evidence for its role as a zinc ionophore.

p53-Independent Mechanisms

This compound has also been shown to exert anti-tumor effects in a p53-independent manner. These mechanisms include:

-

Inhibition of the PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the activation of Akt and the downstream mTOR pathway, which are crucial for cell survival and proliferation.

-

Activation of AMPK: this compound can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, inhibits cell growth and proliferation.

-

Induction of DNA Damage and Replication Stress: this compound treatment has been associated with increased markers of DNA damage and replication stress, leading to apoptosis or senescence.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against a wide variety of human cancer cell lines at nanomolar concentrations. Its efficacy appears to be more pronounced in cell lines harboring TP53 mutations.

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |

| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | Mutant | 9.6 - 370.0 | |

| TNBC Lines | Triple-Negative Breast Cancer | Mutant | Lower than WT | |

| Non-TNBC Lines | Non-Triple-Negative Breast Cancer | Wild-Type | Higher than Mutant | |

| SHP-77 | Small Cell Lung Cancer | Mutant | Not specified | |

| U87-MG | Glioblastoma | Wild-Type | Not specified | |

| SNB-19 | Glioblastoma | Mutant | Not specified | |

| HT-29 | Colorectal Cancer | Mutant | Not specified | |

| SW620 | Colorectal Cancer | Mutant | Not specified | |

| COLO-205 | Colorectal Cancer | Wild-Type | Not specified | |

| HCT-15 | Colorectal Cancer | Mutant | Not specified | |

| OVCAR-3 | Ovarian Cancer | Mutant | Not specified |

Note: IC50 values are highly dependent on the assay conditions and duration of treatment. This table provides a qualitative summary of this compound's activity.

In Vivo Efficacy

In vivo studies using tumor xenograft models have confirmed the anti-tumor activity of this compound. Oral administration of this compound has been shown to significantly inhibit tumor growth and is well-tolerated in mice.

Table 2: In Vivo Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment and Dose | Outcome | Reference |

| HT-29 | Colorectal Cancer | 10 mg/kg | Significant tumor growth inhibition | |

| SHP-77 | Small Cell Lung Cancer | 3 mg/kg | Significant tumor growth inhibition | |

| U87-MG | Glioblastoma | Not specified | Delayed tumor growth | |

| MDA-MB-231 | Breast Cancer | Not specified | Delayed tumor growth | |

| OVCAR-3 | Ovarian Cancer | Not specified | Effective tumor growth inhibition | |

| AN3-CA | Endometrial Cancer | 25 mg/kg | Not specified |

Combination Therapies

This compound has shown synergistic effects when combined with standard-of-care chemotherapeutic agents and radiation. This suggests that reactivating mutant p53 can sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.

-

Propidium Iodide (PI) Staining: Add a DNA stain such as propidium iodide to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁷ cells) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Analyze the tumor growth inhibition and assess any treatment-related toxicity.

Protein-Drug Binding Assay

Various biophysical techniques can be employed to determine the binding affinity of this compound to mutant p53.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (this compound) to a ligand (mutant p53) immobilized on a sensor surface in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Equilibrium Dialysis: This method involves separating a solution containing the protein and ligand from a ligand-only solution by a semi-permeable membrane, allowing for the determination of unbound ligand concentration at equilibrium.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: this compound's dual mechanism of action.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro assessment of this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo assessment of this compound.

Future Directions and Conclusion

This compound represents a promising therapeutic agent for cancers harboring TP53 mutations. Its dual mechanism of action, involving both p53-dependent and -independent pathways, may offer a robust anti-tumor response and potentially overcome resistance mechanisms. While the precise molecular interactions of this compound with mutant p53 are still under investigation, with the zinc metallochaperone hypothesis gaining traction, its preclinical efficacy is evident.

Further research is warranted to:

-

Elucidate the definitive mechanism of action of this compound and its interaction with various p53 mutants.

-

Identify predictive biomarkers to select patients most likely to respond to this compound therapy.

-

Optimize combination strategies with other anti-cancer agents to maximize therapeutic benefit.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of COTI-2: A Technical Overview of its p53-Dependent and Independent Anti-Cancer Mechanisms

For Immediate Release

[City, State] – The investigational anti-cancer agent COTI-2 is demonstrating significant promise in preclinical and early clinical settings through a multifaceted mechanism of action that targets cancer cells both by reactivating the tumor suppressor protein p53 and through pathways independent of p53 status. This technical guide provides an in-depth analysis of the current understanding of this compound's dual activity, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a third-generation thiosemicarbazone, has shown efficacy across a range of human cancer cell lines and in vivo models, including head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).[1][2][3] Its unique ability to exert cytotoxic effects irrespective of a tumor's p53 mutation status makes it a compelling candidate for further development, potentially addressing the significant challenge of p53-mutated cancers, which are prevalent in more than half of all human cancers.[4][5]

p53-Dependent Mechanisms: Restoring the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. In many cancers, p53 is mutated, leading to a loss of its protective functions and promoting tumor growth. This compound has been shown to directly address this by reactivating mutant p53.

Key p53-dependent effects of this compound include:

-

Refolding of Mutant p53: Studies have demonstrated that this compound can induce a conformational change in the mutant p53 protein, restoring it to a wild-type-like structure. This refolding is evidenced by changes in staining with conformation-specific antibodies, such as an increase in PAb1620 (wild-type specific) and a decrease in PAb240 (mutant specific) staining.

-

Restoration of DNA Binding and Transcriptional Activity: By restoring the proper conformation, this compound enables mutant p53 to once again bind to its target DNA sequences and regulate the expression of genes involved in tumor suppression. This leads to the normalization of wild-type p53 target gene expression.

-

Induction of Apoptosis: The reactivation of p53 function by this compound ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells harboring mutant p53.

Some research also proposes that this compound may function as a zinc metallochaperone, helping to restore the zinc ion that is crucial for the structural integrity and function of the p53 protein but can be lost in some mutants.

p53-Independent Mechanisms: A Multi-Targeted Assault

This compound's anti-cancer activity is not solely reliant on the presence of mutant p53. The compound exhibits potent cytotoxicity in cancer cells with wild-type p53 and even in those that lack p53 altogether (p53-null). This indicates the involvement of one or more p53-independent mechanisms of action.

Key p53-independent effects of this compound include:

-

Induction of DNA Damage and Replication Stress: this compound has been observed to increase markers of DNA damage (e.g., phospho-γH2AX) and replication stress (e.g., phospho-Chk1) in cancer cells, regardless of their p53 status. This accumulation of DNA damage can trigger apoptosis or senescence.

-

Activation of AMPK and Inhibition of the mTOR Pathway: Proteomic profiling has revealed that this compound activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Its inhibition by this compound contributes to the compound's anti-proliferative effects.

-

Modulation of the PI3K/Akt Pathway: Evidence suggests that this compound can negatively modulate the PI3K/Akt/mTOR signaling cascade, a critical survival pathway for cancer cells.

-

Induction of Mitochondrial Apoptosis: In acute myeloid leukemia (AML) cells, this compound has been shown to induce mitochondrial apoptosis in a p53-independent manner.

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, categorized by their p53 status. The data highlights the compound's potent activity in both p53-mutant and p53-wild-type or null contexts.

Table 1: IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | p53 Status | IC50 (nM) |

| PCI13-pBabe | Null | Not explicitly stated, but sensitive |

| PCI13-wtp53 | Wild-Type | Not explicitly stated, but sensitive |

| PCI13-G245D | Mutant | Not explicitly stated, but sensitive |

| HNSCC Lines (various) | Mutant | 9.6 - 370.0 |

| HNSCC Lines (various) | Wild-Type | Generally higher IC50 than mutants |

Data compiled from multiple preclinical studies.

Table 2: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line Subtype | p53 Status | Finding |

| TNBC | Mutant | Significantly lower IC50 values (p=0.001) |

| TNBC | Wild-Type | Higher IC50 values compared to mutant |

| Non-TNBC | Various | Less responsive than TNBC (p=0.04) |

Data from a study on a panel of 18 breast cancer cell lines.

Table 3: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| p53 Status | Average IC50 (nM) |

| Wild-Type | 10.3 ± 4.5 |

| Mutant/Null | 20.2 ± 11.5 |

No statistically significant difference was found between the two groups (P = 0.44).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex mechanisms of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing p53 reactivation.

Caption: p53-Dependent Pathway of this compound Action.

Caption: p53-Independent Pathways of this compound Action.

Caption: Workflow for p53 Reactivation Assessment.

Detailed Experimental Protocols

A comprehensive understanding of the research behind this compound requires a detailed look at the methodologies employed. Below are summaries of key experimental protocols cited in the literature.

1. Cell Viability (MTT) Assay

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

2. Immunofluorescence Staining for p53 Conformation

-

Objective: To visualize the conformational state of the p53 protein.

-

Procedure:

-

Grow cells on coverslips and treat with this compound or vehicle.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies specific for mutant (PAb240) or wild-type (PAb1620) p53 conformations.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize and capture images using a fluorescence microscope.

-

3. Western Blotting

-

Objective: To detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, phospho-γH2AX, phospho-Chk1).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

4. Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if a specific protein (e.g., p53) binds to a specific DNA sequence in the cell.

-

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the protein of interest (p53) using a specific antibody.

-

Reverse the cross-linking to release the DNA.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) to determine the enrichment of specific p53 target gene promoters in the immunoprecipitated DNA compared to a control.

-

Conclusion

This compound represents a novel and promising strategy in cancer therapy due to its dual mechanism of action. Its ability to reactivate mutant p53 addresses a long-standing challenge in oncology, while its p53-independent activities provide a broader therapeutic window, potentially overcoming resistance mechanisms. The data presented in this technical guide underscores the robust preclinical evidence supporting the continued clinical development of this compound as a monotherapy and in combination with other anti-cancer agents. Further research will continue to unravel the intricacies of its molecular interactions and clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound, a potent orally available small molecule targeting mutant p53, with promising efficacy as monotherapy and combination treatment in preclinical tumor models. - ASCO [asco.org]

- 5. ascopubs.org [ascopubs.org]

Preclinical Evaluation of COTI-2 in Solid Tumors: A Technical Guide

Executive Summary

COTI-2, a third-generation thiosemicarbazone, is an orally available small molecule demonstrating significant preclinical antitumor activity across a range of solid tumors. Its mechanism of action is multifaceted, involving both the reactivation of mutant tumor suppressor protein p53 and the modulation of key oncogenic signaling pathways independent of p53 status. This document provides a comprehensive technical overview of the preclinical data for this compound, detailing its efficacy in vitro and in vivo, and outlines the experimental protocols utilized in its evaluation. Key data are presented in tabular format for clarity, and critical biological pathways and experimental workflows are visualized using diagrams.

Introduction

The tumor suppressor protein p53 is mutated in over 50% of all human cancers, making it a prime target for therapeutic intervention.[1] this compound was identified through a proprietary computational platform, CHEMSAS®, and engineered for high efficacy and low toxicity.[2] It is designed to bind to misfolded mutant p53 proteins, inducing a conformational change that restores wild-type function and subsequently triggers apoptosis or senescence in cancer cells.[3][4] Beyond its effects on p53, preclinical evidence reveals that this compound also inhibits the PI3K/AKT/mTOR signaling pathway and activates AMP-activated protein kinase (AMPK), contributing to its broad antitumor activity.[5] This guide synthesizes the key preclinical findings that form the basis for the ongoing clinical investigation of this compound in solid malignancies.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity at nanomolar concentrations across a diverse panel of human cancer cell lines derived from various solid tumors. Its efficacy appears independent of the tissue of origin and is observed in cell lines with a variety of oncogenic mutations.

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous solid tumor cell lines. The data show superior potency compared to several standard-of-care agents.

| Tumor Type | Cell Line | p53 Status | This compound IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

| Glioblastoma | U87-MG | Wild-Type | 230 | Cisplatin | >10,000 |

| BCNU | >100,000 | ||||

| SNB-19 | Mutant | 330 | Cisplatin | >10,000 | |

| BCNU | 17,000 | ||||

| Colorectal | HT-29 | Mutant | 70 | - | - |

| SW620 | Mutant | 200 | Erlotinib | >10,000 | |

| COLO-205 | Wild-Type | 30 | Erlotinib | >10,000 | |

| HCT-15 | Mutant | 110 | Erlotinib | >10,000 | |

| NSCLC | H292 | Wild-Type | 100 | Erlotinib | 7,000 |

| H1975 | Mutant | 110 | Erlotinib | >10,000 | |

| Ovarian | OVCAR-3 | Mutant | 120 | - | - |

| Breast | MDA-MB-231 | Mutant | 110 | - | - |

| HNSCC | PCI13 Isogenic Panel | Null, WT, Mutant | 1.4 - 13.2 | - | - |

| Bladder | 5637 | Mutant | 526 | - | - |

| T24 | Mutant | 532 | - | - |

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines.

Synergy with Standard of Care

In Head and Neck Squamous Cell Carcinoma (HNSCC) models, this compound demonstrates strong synergy with cisplatin and radiation, particularly in cells harboring p53 mutations that are typically resistant to these therapies. Combination Index (CI) methods confirmed that combining this compound with cisplatin or radiation resulted in synergistic tumor cell growth inhibition, independent of TP53 status.

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in multiple subcutaneous and orthotopic xenograft models of human solid tumors. The agent is well-tolerated in vivo with no significant toxicity reported at therapeutic doses.

| Tumor Type | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes |

| Colorectal | HT-29 | NCr-nu | 10 mg/kg, IP, 5 days/week for 7 weeks | 50% delay in time for tumors to reach 620 mm³ compared to vehicle control. |

| SCLC | SHP-77 | NCr-nu | 3 mg/kg, IP | Significant tumor growth inhibition. |

| Bladder | T24 | Nude Mice | 3 mg/kg, IP, every other day (8 injections) | Significant reduction in tumor volume and weight compared to vehicle control; no body weight loss observed. |

| HNSCC | PCI13-G245D | Athymic Nude | 75 mg/kg | Potentiated response to cisplatin and radiation in an orthotopic oral cancer model. |

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models.

Mechanism of Action

This compound exerts its antitumor effects through at least two distinct mechanisms: a p53-dependent pathway involving the reactivation of mutant p53, and a p53-independent pathway involving the modulation of the AMPK and PI3K/AKT/mTOR signaling cascades.

p53-Dependent Pathway

This compound binds to the DNA-binding domain of misfolded mutant p53 proteins, inducing a conformational change that restores wild-type transcriptional activity. This leads to the upregulation of p53 target genes, resulting in the induction of apoptosis or cellular senescence.

p53-Independent Pathway

This compound treatment leads to the activation of AMPK and the inhibition of the PI3K/AKT/mTOR pathway. Reverse Phase Protein Array (RPPA) and Western blot analyses have shown that this compound increases the phosphorylation of AMPK (p-AMPK) while decreasing the phosphorylation of key nodes in the AKT/mTOR pathway, including AKT (p-AKT), mTOR (p-mTOR), and downstream effectors like caspase-9. This disruption of oncogenic signaling induces apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

COTI-2: A Targeted Inhibitor of the PI3K/AKT/mTOR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

COTI-2 is a novel, orally available third-generation thiosemicarbazone with demonstrated antitumor activity across a range of human cancers.[1][2] Its mechanism of action is multifaceted, primarily involving the reactivation of mutant p53 and the negative modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This guide provides a comprehensive technical overview of this compound's inhibitory effects on the PI3K/AKT/mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dual Targeting of Mutant p53 and PI3K/AKT/mTOR

This compound exerts its anticancer effects through a dual mechanism. It has been shown to restore the normal structure and function of mutated p53 proteins, a common feature in over half of all human cancers. This reactivation of the tumor suppressor p53 induces apoptosis in malignant cells.

Concurrently, and central to this guide, this compound acts as a negative regulator of the PI3K/AKT/mTOR pathway. This crucial intracellular signaling network governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. This compound's ability to inhibit this pathway, in some cases independently of p53 status, underscores its potential as a broad-spectrum anticancer agent. Studies have shown that this compound can reduce the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, thereby inhibiting the pathway.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, particularly in cell lines with p53 mutations and those of triple-negative breast cancer (TNBC) origin.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation(s) |

| 5637 | Bladder Cancer | - | 0.526 | |

| T24 | Bladder Cancer | - | 0.532 | |

| TNBC Lines | Triple-Negative Breast Cancer | Mutant | Lower | |

| Non-TNBC | Other Breast Cancers | Wild-Type | Higher |

Note: A lower IC50 value indicates greater potency. TNBC cell lines and those with mutant p53 were found to be significantly more responsive to this compound.

Signaling Pathway and Experimental Workflows

The PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade and the point of intervention by this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a range of downstream targets, including the TSC complex, leading to the activation of mTORC1. mTORC1 subsequently promotes protein synthesis and cell growth by phosphorylating S6K1 and 4E-BP1. This compound has been shown to inhibit the activation of AKT, thereby disrupting this entire downstream cascade.

Caption: this compound inhibits the PI3K/AKT/mTOR pathway by targeting AKT activation.

Experimental Workflow: Western Blotting for Pathway Analysis

Western blotting is a key technique to assess the phosphorylation status of proteins within the PI3K/AKT/mTOR pathway, providing direct evidence of inhibitor activity.

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of a compound.

Caption: Workflow for determining IC50 values using the MTT cell viability assay.

Detailed Experimental Protocols

Western Blotting Protocol for PI3K/AKT/mTOR Pathway Analysis

This protocol is adapted from standard procedures and is suitable for analyzing the effects of this compound on key pathway proteins.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration. Include a vehicle-only control.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay for IC50 Determination

This protocol details the steps for assessing the impact of this compound on cell proliferation and viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the old medium and add the this compound dilutions to the cells. Include untreated and vehicle-only controls.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Assay

This assay can be used to more directly measure the inhibitory effect of this compound on PI3K activity.

-

Immunoprecipitate PI3K from cell lysates using a specific antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates with lysis buffer and then with a kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate and ATP.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction and detect the amount of phosphorylated PIP2 (PIP3) produced, typically via an ELISA-based method or thin-layer chromatography.

Clinical Perspective and Future Directions

This compound has undergone Phase I clinical trials for recurrent gynecologic cancers and has been deemed generally safe and well-tolerated. Pharmacokinetic assessments show a Tmax between 15-90 minutes and a half-life of 8-10 hours following oral administration. While the primary focus of early clinical development has often been on its p53-reactivating properties, the evidence for its potent inhibition of the PI3K/AKT/mTOR pathway suggests a broader therapeutic potential. Further investigation into the specific contexts where PI3K/AKT/mTOR inhibition is the dominant mechanism of action, and the identification of predictive biomarkers for response, will be crucial for the continued development of this compound as a targeted cancer therapeutic. The dual-action of this compound may also provide a rationale for combination therapies with other agents that target parallel or downstream pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound induces cell apoptosis in pediatric acute lymphoblastic leukemia via upregulation of miR-203 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new anticancer drug currently under clinical investigation, targets mutant p53 and negatively modulates the PI3K/AKT/mTOR pathway | Semantic Scholar [semanticscholar.org]

COTI-2: A Technical Guide to its Mechanism of Action and Induction of DNA Damage Response in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2, a third-generation thiosemicarbazone, is an orally available small molecule investigational agent that has demonstrated significant preclinical anti-tumor activity across a broad range of human cancer cell lines.[1] Its unique dual mechanism of action, which involves the reactivation of mutant p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a promising candidate in oncology, particularly for tumors harboring TP53 mutations.[2][3] This technical guide provides an in-depth overview of this compound's core mechanisms, with a specific focus on its role in modulating the DNA damage response (DDR) in tumor cells. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms:

-

Reactivation of Mutant p53: The TP53 gene is the most frequently mutated gene in human cancers, with mutations often leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic functions.[2] this compound is designed to target and bind to misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type structure and function.[3] This reactivation of p53's tumor-suppressive activities can lead to the induction of apoptosis, cell cycle arrest, or senescence in cancer cells. There is also a proposed mechanism that this compound acts as a zinc chaperone, replenishing the zinc ions that are crucial for the proper folding and function of p53, which can be lost in mutant forms.

-

Inhibition of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is often hyperactivated in cancer. This compound has been shown to inhibit the activation of AKT, thereby downregulating the entire PI3K/AKT/mTOR pathway. This inhibition can induce apoptosis and suppress tumor cell proliferation, and this activity appears to be independent of the p53 status of the cells.

These dual mechanisms suggest that this compound may be effective in a wide range of tumors, including those with and without TP53 mutations.

Modulation of the DNA Damage Response (DDR)

This compound has been shown to induce DNA damage and replication stress responses in cancer cells, leading to apoptosis and/or senescence. This is a key aspect of its anti-tumor activity. In tumor cells with defective p53, this compound treatment leads to an increase in markers of DNA damage and replication stress.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines and provide an overview of a key clinical trial.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| PCI13-pBabe | Head and Neck Squamous Cell Carcinoma | Null | ~10-40 | |

| PCI13-wtp53 | Head and Neck Squamous Cell Carcinoma | Wild-Type | ~10-40 | |

| PCI13-G245D | Head and Neck Squamous Cell Carcinoma | Mutant | ~10-40 | |

| HCT-15 | Colorectal Cancer | Mutant | <100 | |

| COLO-205 | Colorectal Cancer | Wild-Type | <100 | |

| SW620 | Colorectal Cancer | Mutant | <100 | |

| U87-MG | Glioblastoma | Wild-Type | <100 | |

| SNB-19 | Glioblastoma | Mutant | <100 | |

| SF-268 | Glioblastoma | Mutant | <100 | |

| SF-295 | Glioblastoma | Wild-Type | <100 | |

| SHP-77 | Small Cell Lung Cancer | Mutant | ~50 | |

| OVCAR-3 | Ovarian Cancer | Mutant | <100 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | <100 | |

| 5637 | Bladder Cancer | Mutant | 526 | |

| T24 | Bladder Cancer | Mutant | 532 |

Table 2: Clinical Trial Overview - NCT02433626

| Parameter | Details | Reference |

| Trial Identifier | NCT02433626 | |

| Title | A Phase 1 Study of this compound as Monotherapy or Combination Therapy for the Treatment of Advanced or Recurrent Malignancies | |

| Status | Recruiting | |

| Phase | Phase 1 | |

| Study Design | Open-label, dose-escalation (3+3 design) and expansion | |

| Patient Population | Patients with recurrent gynecological cancers (ovarian, fallopian tube, peritoneal, endometrial, cervical), head and neck squamous cell carcinoma (HNSCC), and other advanced solid tumors. | |

| Intervention | This compound administered orally, once daily for 5 days followed by 2 days off each week. Also being studied in combination with cisplatin. | |

| Preliminary Findings | This compound was generally safe and well-tolerated. The recommended Phase 2 dose (RP2D) for gynecologic cancer was determined to be 1.0 mg/kg. Signs of clinical activity were observed, with 10 out of 15 evaluable patients showing stable disease or stable lesions. |

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro analysis of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot for DNA Damage Response Proteins

This protocol is for analyzing the expression levels of key DDR proteins (e.g., p-γH2AX, p-Chk1) following this compound treatment.

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-γH2AX, anti-p-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., β-actin).

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for γH2AX foci.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

This compound is a novel investigational anti-cancer agent with a compelling dual mechanism of action that involves the reactivation of mutant p53 and the inhibition of the PI3K/AKT/mTOR pathway. Its ability to induce a DNA damage response in tumor cells further underscores its potential as a therapeutic agent. The preclinical data to date is promising, demonstrating efficacy across a range of cancer types, and the ongoing Phase 1 clinical trial will provide crucial insights into its safety and activity in patients. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development who are interested in further exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to Early-Stage Research of COTI-2 in Gynecological Cancers

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

COTI-2 is an orally available, third-generation thiosemicarbazone demonstrating significant potential as an anti-cancer agent, particularly in malignancies with high frequencies of TP53 mutations.[1][2][3][4] Early-stage research, encompassing preclinical and Phase 1 clinical studies, has focused on its efficacy in solid tumors, including a dedicated cohort for gynecological cancers. This document provides a comprehensive technical overview of the foundational research on this compound, detailing its dual mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, outlining experimental protocols, and visualizing its core pathways and workflows. The evidence suggests this compound is a promising therapeutic candidate with a manageable safety profile, warranting further investigation in late-stage clinical trials.

Core Mechanism of Action

This compound's anti-neoplastic activity is attributed to a dual mechanism that targets two critical pathways in cancer cell proliferation and survival. It functions as both a reactivator of mutant p53 protein and an inhibitor of the PI3K/AKT/mTOR signaling cascade.

2.1 Reactivation of Mutant p53

The TP53 tumor suppressor gene is mutated in over 50% of all human cancers, including a high percentage of high-grade serous ovarian cancers. These mutations often lead to a misfolded, inactive p53 protein that loses its tumor-suppressive functions. This compound is designed to target and bind to these misfolded mutant p53 proteins. This interaction is believed to induce a conformational change that restores the protein to a more normalized, wild-type-like structure and function. The reactivation of p53's tumor suppressor activity triggers downstream pathways leading to apoptosis in cancer cells.

2.2 Inhibition of the PI3K/AKT/mTOR Pathway